molecular formula C22H25NO2 B141316 2-(3-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone CAS No. 864445-45-4

2-(3-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

Cat. No. B141316
M. Wt: 335.4 g/mol
InChI Key: XZVYWLVYUAQEIM-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone (MPPE) is a synthetic compound of the phenylalkylamine family, which is used in scientific research. It is a derivative of the indole ring, which is a five-membered aromatic ring containing nitrogen and carbon atoms. MPPE is used in laboratory experiments to study the biochemical and physiological effects of the compound.

Scientific Research Applications

X-ray Structures and Computational Studies

1-Pentyl-3-(4-methoxy-1-naphthoyl)indole and 2-(2-methoxy-phenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone, similar to the compound , have been characterized using Fourier-transform infrared spectroscopy (FTIR), UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction. Their geometries were optimized using density functional theory (DFT), and electronic spectra were calculated by TDDFT method, indicating good agreement with X-ray crystal structure data (Nycz et al., 2010).

Identification and Quantitation in Illegal Products

A compound identified as a benzoylindole, which is a positional isomer of 2-(3-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, has been detected as an adulterant in herbal products. Its biological activities were evaluated by measuring the activation of guanine nucleotide-binding proteins, indicating its potential biological and pharmacological properties (Nakajima et al., 2011).

Structural Elucidation of Cannabimimetic Compounds

The structural and spectral elucidation of related cannabimimetic compounds has been reported, with methods including liquid chromatography, high-resolution mass detection, and nuclear magnetic resonance analysis. This research aids in the detection of illicit compounds and adds to existing databases, facilitating identification and understanding of such compounds (Denooz et al., 2013).

Antimicrobial Activity of Related Compounds

Compounds related to 2-(3-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone have been synthesized and evaluated for their antimicrobial activity. This indicates the potential use of such compounds in developing new antimicrobial agents (Nagamani et al., 2018).

Wastewater Analysis for Psychoactive Substances

Wastewater analysis including compounds similar to 2-(3-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone offers insights into the use and environmental impact of new psychoactive substances. Such studies are crucial for understanding the prevalence and ecological effects of these substances (Borova et al., 2015).

properties

IUPAC Name

2-(3-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-3-4-7-13-23-16-20(19-11-5-6-12-21(19)23)22(24)15-17-9-8-10-18(14-17)25-2/h5-6,8-12,14,16H,3-4,7,13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVYWLVYUAQEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467554
Record name JWH-302
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

CAS RN

864445-45-4
Record name JWH 302
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864445-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-302
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-302
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-302
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQF20NHW2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
TMG Salerno, P Donato, G Frison, L Zamengo… - Frontiers in …, 2020 - frontiersin.org
The increasing number of synthetic molecules constantly introduced into the illicit drug market poses a great demand in terms of separation and identification power of the analytical …
Number of citations: 24 www.frontiersin.org
KA Seely, AL Patton, CL Moran, ML Womack… - Forensic science …, 2013 - Elsevier
New designer drugs such as K2, Spice, and “bath salts” present a formidable challenge for law enforcement and public health officials. The following report summarizes a three-year …
Number of citations: 119 www.sciencedirect.com
JNA Tettey, C Crean, J Rodrigues, TWA Yap… - Forensic science …, 2021 - Elsevier
1.1. Background In 2008, several synthetic cannabinoid receptor agonists (referred to as “synthetic cannabinoids” throughout the rest of this document) were detected in herbal smoking …
Number of citations: 18 www.sciencedirect.com
G Mercieca, S Odoardi, S Mestria… - Journal of …, 2020 - Wiley Online Library
The constant emergence of new psychoactive substances is a challenge to clinical and forensic toxicologists who need to constantly update analytical techniques to detect them. A large …
MJ Andrés-Costa, V Andreu, Y Pico - TrAC Trends in Analytical Chemistry, 2017 - Elsevier
Wastewater-based epidemiology (WBE) started to develop significantly in the last 8 years due, in part, to the advance of liquid chromatography–mass spectrometry (LC–MS). Its initial …
Number of citations: 42 www.sciencedirect.com
M Pruyn - 2016 - digitalcommons.fiu.edu
Designer drugs are compounds which have been synthetically derived from illicit drugs. After consumption, drugs and their metabolites are introduced into the sewage water which is …
Number of citations: 2 digitalcommons.fiu.edu
E George - 2017 - cocreate4science.org
Cannabis is one of the most commonly used drugs for its euphoric effects but due to its psychotropic effects it has been categorised as a Class B drug. As cannabis became illegal many …
Number of citations: 2 www.cocreate4science.org
A Theakstone - 2019 - dro.deakin.edu.au
This research investigated rapid and novel detection methods for amphetamine type stimulants and synthetic cannabinoids utilising a number of analytical chemistry techniques. …
Number of citations: 2 dro.deakin.edu.au
MJ Andrés-Costa, V Andreu, Y Picó - … de psicoactivos en aguas, sedimentos y … - roderic.uv.es
Liquid chromatography-mass spectrometry as a tool for wastewater-based epidemiology Page 47 47 Liquid chromatography-mass spectrometry as a tool for wastewater-based …
Number of citations: 3 roderic.uv.es

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